molecular formula C13H15N3O2S B11984780 2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL

2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL

Cat. No.: B11984780
M. Wt: 277.34 g/mol
InChI Key: DDGZUSBISKYTOQ-RIYZIHGNSA-N
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Description

2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiadiazine ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL typically involves the condensation of 4-ethoxybenzaldehyde with 6-methyl-1,3,4-thiadiazine-5-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity. The compound may also interact with specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL apart is its unique combination of a thiadiazine ring with an ethoxybenzylidene moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

2-[(E)-(4-ethoxyphenyl)methylideneamino]-6-methyl-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C13H15N3O2S/c1-3-18-11-6-4-10(5-7-11)8-14-13-16-15-12(17)9(2)19-13/h4-9H,3H2,1-2H3,(H,15,17)/b14-8+

InChI Key

DDGZUSBISKYTOQ-RIYZIHGNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/C2=NNC(=O)C(S2)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=NNC(=O)C(S2)C

Origin of Product

United States

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